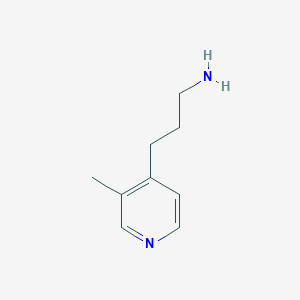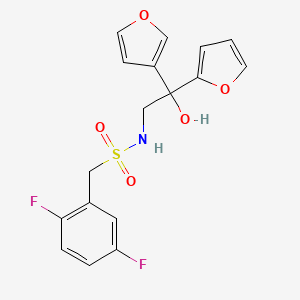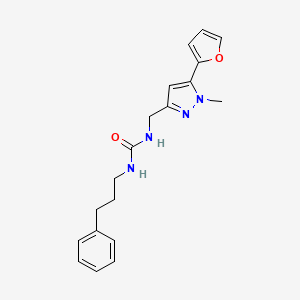![molecular formula C24H17ClN2O9S B2967461 Methyl 5-[(4-chloro-3-nitrophenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate CAS No. 448213-81-8](/img/structure/B2967461.png)
Methyl 5-[(4-chloro-3-nitrophenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-[(4-chloro-3-nitrophenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C24H17ClN2O9S and its molecular weight is 544.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Research focusing on chloro-substituted compounds and their synthetic pathways could be relevant. For instance, the synthesis and structural analysis of chloro-substituted methyl benzisoxazole carboxylates provide insights into the manipulation of similar chloro- and nitro-substituted compounds for the development of new chemical entities (McCord et al., 1979). These synthetic strategies could be adapted for the preparation of compounds with specific functionalities for targeted applications.
Reaction Mechanisms and Derivatives
The study of reactions involving aryloxytetrazoles and their decomposition in the presence of dimethyl sulfoxide reveals the potential for generating a variety of structural motifs, which can be useful in designing compounds with desired pharmacological activities (Dabbagh et al., 2005). This demonstrates the versatility of sulfonyl and nitro groups in facilitating chemical transformations for complex organic synthesis.
Application in Organic Synthesis
The use of trifluoromethylphenyl sulfones in Julia-Kocienski olefination reactions, as discussed by Alonso et al. (2005), highlights the utility of sulfonyl-containing compounds in the synthesis of alkenes and dienes with potential applications in drug discovery and development (Alonso et al., 2005). These methodologies could be relevant for the functionalization or modification of the compound to explore its biological activities or material properties.
Potential Biological Activity
Although not directly related, the investigation of organic carcinogens and their molecular modification to reduce mutagenicity and carcinogenicity, as reported by Ashby et al. (1982), could provide a conceptual framework for studying the biological effects of structurally complex compounds like Methyl 5-[(4-chloro-3-nitrophenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate (Ashby et al., 1982). Such studies could lead to the discovery of novel therapeutic agents or the development of safer chemical entities.
Mecanismo De Acción
The mechanism of action of a chemical compound typically refers to its behavior in a biological context, such as how it interacts with biological macromolecules or its effect on a biological pathway. Unfortunately, there is no information available on the biological activity or mechanism of action of this compound .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 5-[(4-chloro-3-nitrophenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O9S/c1-14-22(23(28)34-2)18-12-15(8-11-21(18)35-14)26(24(29)36-16-6-4-3-5-7-16)37(32,33)17-9-10-19(25)20(13-17)27(30)31/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYRDLBANOFUFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-benzoyl-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine](/img/structure/B2967378.png)


![2-[2-(Trifluoromethylsulfinyl)phenyl]isoindole-1,3-dione](/img/structure/B2967384.png)
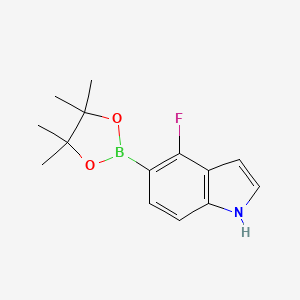
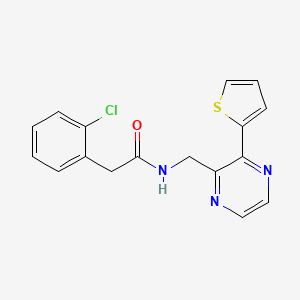


![2-[(4-benzylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B2967391.png)
![Tert-butyl 8-(prop-2-enoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2967392.png)
